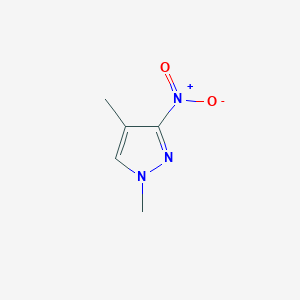

1,4-dimethyl-3-nitro-1H-pyrazole

Description

Contextualization of Nitrated Pyrazoles in Organic Chemistry Research

Substituted pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. globalresearchonline.net This structural motif is of significant interest in various fields of chemistry. The introduction of a nitro group (–NO₂) onto the pyrazole (B372694) ring gives rise to nitropyrazoles, a subclass of compounds with distinct and powerful properties. These compounds are characterized by their aromaticity, thermal stability, and resistance to oxidation and hydrolysis. mdpi.com

The research significance of nitrated pyrazoles is particularly prominent in the field of high energy density materials (HEDMs). nih.gov The presence of the nitro group, a well-known explosophore, combined with the high nitrogen content of the pyrazole ring, results in compounds with high heats of formation, high density, and significant detonation performance. mdpi.comnih.gov Consequently, nitropyrazoles and their derivatives are extensively investigated as potential replacements for traditional explosives like TNT, with aims to develop materials that offer greater power and reduced sensitivity. nih.govrsc.org Beyond energetics, the pyrazole nucleus is a key building block in medicinal chemistry and agrochemicals, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-malarial, and anti-tubercular properties. globalresearchonline.netnih.gov The nitro group can also serve as a versatile synthetic handle, enabling further functionalization of the pyrazole core. mdpi.com

Historical Perspectives on Pyrazole Synthesis and Nitration Methodologies

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a substituted pyrazole via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov This method, often referred to as a Knorr-type reaction, remains a fundamental approach for creating substituted pyrazoles. Another classical method was developed in 1898 by Hans von Pechmann, who synthesized the parent pyrazole from acetylene (B1199291) and diazomethane.

The synthesis of nitropyrazoles has evolved through several methodologies. Direct nitration of the pyrazole ring is a common approach, typically employing nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid. acrhem.orgsemanticscholar.org Studies have shown that for pyrazoles unsubstituted at the 4-position, electrophilic substitution like nitration preferentially occurs at this site. globalresearchonline.netacrhem.org

An alternative two-step method involves the initial N-nitration of the pyrazole to form an N-nitropyrazole intermediate. This intermediate can then undergo thermal rearrangement to yield a C-nitropyrazole. nih.govacrhem.org The choice of solvent and temperature for this rearrangement can influence the final product. nih.govacrhem.org More modern and environmentally benign methods have also been explored, such as using silica-supported bismuth nitrate (B79036) as a nitrating agent.

Overview of Academic Research on 1,4-Dimethyl-3-nitro-1H-pyrazole

Despite the broad interest in nitropyrazoles, dedicated academic research on the specific isomer This compound (CAS No. 26956-09-2) is notably limited in publicly accessible literature. While the compound is listed by chemical suppliers, indicating its synthesis is known, it has not been the subject of extensive study compared to its isomers. bldpharm.combldpharm.com

The majority of research on dimethyl-nitro-pyrazoles has concentrated on other isomers, such as 3,5-dimethyl-4-nitro-1H-pyrazole. semanticscholar.org The synthesis of this 4-nitro isomer is straightforward via the direct nitration of 3,5-dimethylpyrazole. semanticscholar.org The electronic properties of the pyrazole ring generally direct electrophilic attack to the C4 position, which may account for the prevalence of research on 4-nitro derivatives and the comparative scarcity of studies on C3- or C5-nitro isomers when the C4 position is available.

The presumed synthesis of this compound would involve the nitration of its precursor, 1,4-dimethylpyrazole (B91193). However, detailed studies confirming the reaction conditions and regioselectivity for this specific transformation are not readily found in peer-reviewed journals. The lack of significant research into its properties—be they energetic, medicinal, or material—suggests that this particular isomer has not been identified as a compound of primary interest or may present synthetic challenges that make it less accessible than its alternatives.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,4-dimethyl-3-nitropyrazole | bldpharm.com |

| CAS Number | 26956-09-2 | bldpharm.com |

| Molecular Formula | C₅H₇N₃O₂ | bldpharm.com |

| Molecular Weight | 141.13 g/mol | bldpharm.com |

Scope and Objectives of Focused Research on the Chemical Compound

Given the significant knowledge gap surrounding this compound, focused research on this compound would be highly valuable. The primary objectives of such research would be foundational, aiming to fill in the missing data and establish a baseline understanding of the molecule.

Key objectives would include:

Unambiguous Synthesis and Characterization: Developing and documenting a reliable, high-yield synthetic route to this compound, likely via the regioselective nitration of 1,4-dimethylpyrazole. Full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and Single-Crystal X-ray Diffraction) would be essential to definitively confirm its structure.

Investigation of Physicochemical Properties: A thorough examination of its fundamental properties, such as melting point, density, thermal stability, and solubility, is required.

Comparative Isomeric Analysis: A critical objective would be to compare the measured properties of this compound with its better-documented isomers (e.g., 1,5-dimethyl-4-nitro-1H-pyrazole and 1,3-dimethyl-4-nitro-1H-pyrazole). This comparative study would provide crucial insights into the structure-property relationships within this family of compounds, clarifying how the position of the nitro group influences stability, density, and other key characteristics.

Evaluation of Potential Applications: Based on the characterized properties, initial theoretical and experimental assessments could explore its potential as an energetic material or as an intermediate in pharmaceutical or materials science, providing a rationale for any future, more applied research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-3-7(2)6-5(4)8(9)10/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDSBHWKDOKENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of 1,4-Dimethyl-3-nitro-1H-pyrazole

The preparation of this compound can be approached through two main pathways: the direct nitration of 1,4-dimethyl-1H-pyrazole or the formation of the pyrazole (B372694) ring from acyclic precursors already bearing the necessary substituents. Each strategy offers distinct advantages and challenges, particularly concerning the control of isomer formation.

Direct Nitration Approaches to Pyrazole Derivatives

Direct nitration is a common method for the introduction of a nitro group onto an aromatic or heteroaromatic ring. The success of this approach for the synthesis of this compound is highly dependent on the directing effects of the two methyl groups on the pyrazole ring.

Nitration of N-Methylpyrazoles and Related Precursors

The nitration of N-substituted pyrazoles has been a subject of study, with the position of nitration being influenced by the nature of the substituent on the nitrogen atom and other groups on the ring. For the synthesis of this compound, the logical precursor for direct nitration is 1,4-dimethyl-1H-pyrazole. The synthesis of this precursor is itself a critical first step. One documented method involves the reaction of monomethylhydrazine with the reaction product of an acetal (B89532) and an N-substituted halomethyliminium salt google.com. For instance, 1,4-dimethylpyrazole (B91193) has been synthesized with a 70% yield by reacting monomethylhydrazine with the product of 2-ethyl-1,3-dioxolane (B3050401) and N,N-dimethyl chloromethyliminium chloride google.com.

Once the 1,4-dimethyl-1H-pyrazole precursor is obtained, it can be subjected to nitration. The literature on the nitration of 1-methylpyrazole (B151067) indicates that the reaction can yield 1-methyl-4-nitropyrazole as the major product, but the formation of other isomers is possible depending on the reaction conditions semanticscholar.org. The presence of an additional methyl group at the C4 position in 1,4-dimethyl-1H-pyrazole is expected to significantly influence the regiochemical outcome of the nitration.

Regioselectivity in Nitration Reactions

The regioselectivity of electrophilic substitution on the pyrazole ring is a complex interplay of the electronic effects of the substituents. The pyrazole ring itself is a π-excessive system, but the two nitrogen atoms have different electronic characteristics. The N1-nitrogen, bearing a substituent, is pyrrole-like, while the N2-nitrogen is pyridine-like. In the case of 1,4-dimethyl-1H-pyrazole, the N1-methyl group is an activating group, and the C4-methyl group is also an activating, ortho- and para-directing group in classical aromatic systems.

In pyrazoles, electrophilic attack is generally favored at the C4 position unless it is already substituted. With the C4 position occupied by a methyl group in the precursor, the incoming nitro group must substitute at either the C3 or C5 position. The directing influence of the N1-methyl group and the C4-methyl group will determine the final isomeric ratio. It has been noted that in the nitration of 3,5-dimethylpyrazole, the nitro group is directed exclusively to the 4-position, yielding 3,5-dimethyl-4-nitropyrazole semanticscholar.org. This suggests that the methyl groups strongly activate the position between them. In the case of 1,4-dimethyl-1H-pyrazole, the electronic effects of the N1-methyl group and the steric hindrance it presents will be crucial in determining the selectivity between the C3 and C5 positions.

Interactive Table: Regioselectivity in the Nitration of Substituted Pyrazoles

| Precursor | Nitrating Agent | Product(s) | Yield (%) | Reference |

| 1-Methylpyrazole | HNO₃/Ac₂O | 1-Methyl-4-nitropyrazole | - | semanticscholar.org |

| 3,5-Dimethylpyrazole | HNO₃/TFAA | 3,5-Dimethyl-4-nitropyrazole | 76 | semanticscholar.org |

| 1,2-Dimethylimidazole | Conc. HNO₃/TFAA | 1,2-Dimethyl-4-nitroimidazole & 1,2-Dimethyl-5-nitroimidazole | - | semanticscholar.org |

Optimization of Nitrating Agents and Reaction Conditions

The choice of nitrating agent and reaction conditions is paramount in controlling the regioselectivity and yield of the nitration reaction. A variety of nitrating systems have been employed for pyrazoles, ranging from the classical mixed acid (HNO₃/H₂SO₄) to milder reagents like nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O) or nitric acid in trifluoroacetic anhydride (HNO₃/TFAA) semanticscholar.org.

For sensitive substrates or where specific regioselectivity is desired, the choice of a less aggressive nitrating agent can be beneficial. The reaction temperature also plays a critical role; lower temperatures often favor kinetic control and can lead to different isomer ratios compared to reactions run at higher temperatures. The optimization process for the synthesis of this compound would involve screening various nitrating agents and systematically varying the temperature, reaction time, and solvent to maximize the yield of the desired 3-nitro isomer while minimizing the formation of the 5-nitro isomer and any potential side products.

Pyrazole Ring Formation via Cyclization Reactions

An alternative to direct nitration is the construction of the pyrazole ring from acyclic precursors that already contain the nitro group and the precursors to the methyl groups in the correct positions. This approach can offer better control over the final substitution pattern.

Condensation Reactions with Hydrazine (B178648) Derivatives

The Knorr pyrazole synthesis and related methods are the most common strategies for forming the pyrazole ring. This typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

To synthesize this compound via this route, one would require a reaction between methylhydrazine and a suitably substituted 1,3-dicarbonyl compound. The 1,3-dicarbonyl precursor would need to contain a methyl group at the C2 position (which will become the C4 of the pyrazole) and a nitro group that will end up at the C3 position of the pyrazole. A potential, though synthetically challenging, precursor could be 2-methyl-3-nitro-1,3-dicarbonyl compound. The reaction of this precursor with methylhydrazine would, in principle, lead to the formation of two regioisomers: this compound and 1,4-dimethyl-5-nitro-1H-pyrazole. The regioselectivity of this cyclization is a well-known challenge in pyrazole synthesis and is influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

Interactive Table: General Cyclization Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product Type | Catalyst/Conditions |

| Phenylhydrazine | Acetylacetone | 1-Phenyl-3,5-dimethylpyrazole | Ethanol, reflux |

| Methylhydrazine | Ethyl acetoacetate | Mixture of 1,3-dimethyl-5-pyrazolone (B118827) and 1,5-dimethyl-3-pyrazolone | Varies |

| Hydrazine | 1,3-Diketones | Substituted pyrazoles | Acid or base catalysis |

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing the pyrazole ring. chim.it This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, usually an alkyne or an alkene. chim.itunisi.it While specific examples detailing the synthesis of this compound via this method are not prevalent, the general strategy is a cornerstone of pyrazole chemistry.

For instance, the reaction of diazo compounds with alkynes is an efficient route to pyrazoles. frontiersin.org Similarly, tosylhydrazones can react with nitroalkenes under mild conditions to regioselectively produce 3,4-diaryl-1H-pyrazoles, demonstrating the utility of this approach for creating substituted pyrazole cores. rsc.org The synthesis of 1,3,5-trisubstituted pyrazoles has also been effectively developed through the 1,3-dipolar cycloaddition of nitrilimines with specific carbonates. rsc.org These strategies underscore the potential for constructing the substituted pyrazole ring of the target compound by selecting appropriately substituted 1,3-dipoles and dipolarophiles.

| Strategy | Reactants | Key Features | Potential Application |

| Diazoalkane Cycloaddition | Diazo compounds + Alkynes | Efficient for pyrazole ring construction. chim.itfrontiersin.org | Synthesis of the core pyrazole ring. |

| Nitrilimine Cycloaddition | Nitrilimines + Alkenes/Alkynes | Provides access to variously substituted pyrazoles. rsc.org | Introduction of substituents on the pyrazole core. |

| Tosylhydrazone Route | Tosylhydrazones + Nitroalkenes | Regioselective; mild conditions. rsc.org | Formation of a nitro-substituted pyrazole precursor. |

Multi-component Synthetic Protocols

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. nih.gov This approach aligns with the principles of green chemistry by minimizing steps and waste. MCRs have been successfully employed for the synthesis of a wide array of bioactive pyrazole derivatives. nih.gov

A notable example is the four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) to afford 1,4-dihydropyrano[2,3-c]pyrazoles in high yields. nih.gov These protocols demonstrate the capacity to rapidly build molecular complexity around the pyrazole core, suggesting that a multi-component strategy could be devised for the convergent synthesis of this compound or its direct precursors.

| Reaction Type | Components | Catalyst/Solvent | Product Type |

| Four-component | (Hetaryl)aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Taurine / Water | 1,4-dihydropyrano[2,3-c]pyrazoles nih.gov |

| Four-component | Aromatic aldehydes, hydrazine hydrate, β-ketoesters, malononitrile | Piperidine / Water | Pyrano[2,3-c]pyrazole derivatives nih.gov |

| Five-component | Thiol, aldehydes, malononitrile, β-ketoester, hydrazine hydrate | Montmorillonite K10 / Solvent-free | Highly substituted pyrano[2,3-c]pyrazoles nih.gov |

Advanced Synthetic Protocols

Modern organic synthesis emphasizes efficiency, sustainability, and atom economy, leading to the development of advanced protocols such as one-pot reactions and catalyst-mediated green chemistry routes.

One-pot syntheses combine multiple reaction steps in a single flask without isolating intermediates, saving time, reagents, and reducing waste. Several one-pot methods for pyrazole synthesis have been developed. mdpi.com For example, 3-nitro-1H-pyrazole can be synthesized in a one-pot procedure by the nitration of pyrazole followed by rearrangement without the need to isolate the N-nitropyrazole intermediate. guidechem.com Another approach involves the 1,3-dipolar cycloaddition of diazo compounds generated in situ from aldehydes, which then react with terminal alkynes to regioselectively yield 3,5-disubstituted pyrazoles. researchgate.net A one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles has also been achieved using nitrile imines and a surrogate of acetylene (B1199291). organic-chemistry.org These methodologies could be adapted for the synthesis of this compound, potentially by combining nitration and methylation steps in a single pot.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. researchgate.net This involves the use of environmentally benign solvents (such as water), recyclable catalysts, and energy-efficient reaction conditions. researchgate.netthieme-connect.com

Catalyst-mediated routes often employ transition metals or Lewis acids to enhance reaction rates and selectivity. mdpi.comnih.gov For instance, heterogeneous nickel-based catalysts have been used for the one-pot synthesis of pyrazoles at room temperature. mdpi.com Copper-catalyzed reactions have also been shown to be effective for producing pyrazoles under acid-free conditions. organic-chemistry.org Green approaches also include catalyst-free reactions in environmentally friendly solvents like fluorinated alcohols or water, which can improve yields and regio-selectivity in 1,3-dipolar cycloadditions. frontiersin.org The use of solid acid catalysts like CeO2/SiO2 in water for multi-component reactions further highlights the trend towards sustainable pyrazole synthesis. thieme-connect.com

| Approach | Catalyst/Medium | Key Advantages | Reference Example |

| Catalyst-Mediated | Heterogeneous Nickel | Room temperature, one-pot synthesis. mdpi.com | Condensation of hydrazines, ketones, and aldehydes. mdpi.com |

| Copper salts (e.g., Cu₂O) | Acid-free, use of air as oxidant. organic-chemistry.org | Aerobic oxidative [3+2] cycloaddition. organic-chemistry.org | |

| Green Chemistry | Water | Environmentally benign, can enhance reactivity. frontiersin.orgthieme-connect.com | Taurine-catalyzed four-component reaction. nih.gov |

| Fluorinated Solvents | Higher yields, shorter reaction times. frontiersin.org | 1,3-dipolar cycloaddition. frontiersin.org | |

| Ionic Liquids | Recyclable, tunable properties. nih.gov | Temperature-controlled synthesis of pyrazoles. nih.gov |

Chemical Transformations and Derivatization of this compound

The reactivity of this compound is dictated by the interplay of the electron-rich pyrazole ring and the electron-withdrawing nitro group. This allows for a variety of chemical transformations, particularly functional group interconversions.

Functional Group Interconversions on the Pyrazole Core

The nitro group on the pyrazole ring is a versatile functional handle for further derivatization. One of the most common transformations is its reduction to an amino group. This transformation opens up a vast chemical space, as the resulting aminopyrazole can undergo a wide range of reactions, including diazotization, acylation, and condensation to form fused heterocyclic systems.

Furthermore, the pyrazole ring itself can undergo transformations. For instance, studies on related compounds like 3-methyl-1,4-dinitro-1H-pyrazole show that it can react with nucleophiles such as arylhydrazines. researchgate.net These reactions can proceed via an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, leading to new, rearranged pyrazole structures. researchgate.net While the specific reactivity of the C-5 position in this compound would be influenced by the existing methyl and nitro groups, such reactions demonstrate the potential for skeletal modifications of the pyrazole core. The synthesis of various nitrated-monopyrazole based compounds and their subsequent functionalization highlights the importance of the nitro group in creating energetic materials and other complex molecules. nih.gov

Ring Annulation and Fused Heterocyclic System Formation

This compound, particularly after reduction of the nitro group to an amine, is a valuable precursor for the synthesis of fused heterocyclic systems. These condensed systems often exhibit interesting biological and photophysical properties. chim.it

The amino group of 3-amino-1,4-dimethyl-1H-pyrazole can act as a nucleophile in cyclization reactions with appropriate bifunctional electrophiles to form a variety of fused pyrazole derivatives. chim.it The specific fused system obtained depends on the nature of the cyclizing agent.

For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines. Similarly, reactions with other electrophilic reagents can yield pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyridazines, and other condensed heterocyclic systems. chim.itsci-hub.se

The synthesis of pyrazolo-fused heterocycles often involves a multi-step sequence starting from a functionalized pyrazole. In the context of this compound, the initial reduction to the corresponding amine is a critical step. chim.it This aminopyrazole can then undergo condensation and cyclization reactions.

For instance, the synthesis of pyrazolo[4,3-c]pyridazines has been achieved through a sequence involving an aryl Grignard addition to an ester, followed by displacement reactions and finally cyclization with hydrazine. sci-hub.se While this example does not directly start from this compound, it illustrates the general strategies for constructing such fused systems, for which the amino derivative of the title compound would be a suitable starting material.

The formation of chromone-fused pyrazoles can be achieved through tandem reactions of 3-formylchromones with aminopyrazole derivatives. nih.gov This highlights the utility of aminopyrazoles as key building blocks in the synthesis of complex, fused heterocyclic structures.

ANRORC Reaction Mechanisms in Pyrazole Chemistry

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant reaction pathway in heterocyclic chemistry, particularly for electron-deficient systems. wikipedia.org This mechanism involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an intermediate, and subsequent ring closure to a new heterocyclic system. rrbdavc.orgwikipedia.org

While this compound itself is not the most common substrate for ANRORC reactions, the closely related 3-methyl-1,4-dinitro-1H-pyrazole has been shown to undergo ANRORC reactions with arylhydrazines. researchgate.net In these reactions, the arylhydrazine acts as a dinucleophile, attacking the pyrazole ring. The reaction can lead to a mixture of regioisomeric 1-aryl-3-methyl-4-nitro-1H-pyrazoles and 1-aryl-5-methyl-4-nitro-1H-pyrazoles. researchgate.net

The proposed mechanism involves the initial attack of the terminal nitrogen of the arylhydrazine at the C5 position of the pyrazole ring. This is followed by a series of proton transfers and ring-opening to form an open-chain intermediate. Subsequent intramolecular cyclization via attack of the internal nitrogen of the hydrazine moiety onto a carbon of the opened chain, followed by elimination, leads to the formation of the new pyrazole ring. researchgate.net The regioselectivity of the reaction is influenced by the electronic nature of the substituents on the arylhydrazine. researchgate.net

| Step | Description |

|---|---|

| 1. Nucleophilic Addition | The nucleophile (e.g., arylhydrazine) attacks an electron-deficient carbon of the pyrazole ring (typically C5). researchgate.net |

| 2. Ring Opening | The pyrazole ring cleaves to form an open-chain intermediate. wikipedia.orgresearchgate.net |

| 3. Ring Closure | Intramolecular cyclization of the open-chain intermediate occurs to form a new heterocyclic ring. wikipedia.orgresearchgate.net |

Applications in Organic Synthesis (e.g., as a Guanidinylating Reagent Precursor)

While direct applications of this compound as a guanidinylating reagent precursor are not extensively documented, related pyrazole-based reagents have proven highly effective for this purpose. A notable example is 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). thieme-connect.deorganic-chemistry.org The synthesis of DMNPC involves the reaction of N-amino-N'-nitroguanidine with pentane-2,4-dione. organic-chemistry.org

Given the structural similarities, it is conceivable that this compound could serve as a scaffold for the development of novel reagents. For instance, transformation of the nitro group into other functionalities could allow for the attachment of a carboxamidine moiety, leading to new guanidinylating agents. The pyrazole core in such reagents serves as a good leaving group, facilitating the transfer of the guanidinyl group to a primary or secondary amine. thieme-connect.de

The general utility of pyrazole-based guanidinylating reagents lies in their ability to efficiently prepare a range of guanidines from amines under mild conditions. thieme-connect.deorganic-chemistry.org This makes them valuable tools in medicinal chemistry and the synthesis of complex natural products.

Spectroscopic and Crystallographic Data for this compound Not Found

Following a comprehensive search of available scientific literature and chemical databases, no specific experimental spectroscopic or crystallographic data for the compound This compound could be located.

The performed searches aimed to retrieve information for the following characterization techniques as per the requested outline:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR data for methyl and ring protons.

¹³C NMR data for the carbon framework.

¹⁵N NMR data for tautomerism and isomerism studies.

Infrared (IR) Spectroscopy:

Data for functional group identification.

Mass Spectrometry (MS):

Data for molecular weight and fragmentation analysis.

Crystallographic Data:

X-ray diffraction data for structural elucidation.

While data for other isomers, such as 1,3-dimethyl-4-nitro-1H-pyrazole and 1,5-dimethyl-4-nitro-1H-pyrazole, and for related nitropyrazole derivatives are available, no publications or database entries containing the specific characterization details for this compound were identified. Therefore, the requested article with detailed research findings and data tables for this specific compound cannot be generated at this time.

Advanced Spectroscopic Techniques for Structural Elucidation

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical formula. For this compound, with the molecular formula C₅H₇N₃O₂, the theoretical elemental composition is calculated based on its molecular weight of 141.13 g/mol . nih.gov The calculated values serve as a benchmark for comparison with experimental results to confirm the purity and identity of a synthesized sample.

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 42.56% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.99% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 29.78% |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.67% |

| Total | 141.130 | 100.00% |

Single Crystal X-ray Diffraction Analysis

While a dedicated single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, analysis of closely related substituted nitropyrazole structures provides significant insight into its expected molecular geometry, conformation, and solid-state packing.

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is defined by the bond lengths, bond angles, and dihedral angles of its constituent atoms. Based on data from analogous pyrazole derivatives, the pyrazole ring is expected to be essentially planar. nih.gov

The geometry of the nitro group substituent is of particular interest. In related compounds like 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the nitro group is observed to be effectively co-planar with the ring to which it is attached. nih.govresearchgate.net This planarity suggests a degree of electronic delocalization between the nitro group and the pyrazole ring system. The methyl groups attached to the pyrazole nitrogen (N1) and carbon (C4) will adopt a staggered conformation relative to the ring to minimize steric hindrance.

The table below presents typical bond lengths for the pyrazole core, derived from computational studies and experimental data of similar nitropyrazole compounds. nih.gov

Interactive Table: Representative Bond Lengths and Angles for a Nitropyrazole Core

| Parameter | Bond/Angle | Typical Value | Source Compound Context |

| Bond Lengths (Å) | |||

| N-N | 1.372 - 1.381 Å | From DFT calculations on nitrophenyl-dihydropyrazoles. nih.gov | |

| C-N (ring) | 1.360 - 1.383 Å | From DFT calculations on nitrophenyl-dihydropyrazoles. nih.gov | |

| C=N (ring) | 1.298 - 1.300 Å | From DFT calculations on nitrophenyl-dihydropyrazoles. nih.gov | |

| Bond Angles (°) | |||

| C-N-N | ~109.5° | From DFT calculations on nitrophenyl-dihydropyrazoles. nih.gov | |

| N-C-C | ~112.2° | From DFT calculations on nitrophenyl-dihydropyrazoles. nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces, which collectively determine the solid-state architecture.

In its pure crystalline form, this compound is not expected to form strong, classical hydrogen bonds, as it lacks a hydrogen-bond donor (like an N-H or O-H group). All hydrogen atoms are covalently bonded to carbon atoms. However, weak C-H···O or C-H···N hydrogen bonds are a possibility, where the oxygen atoms of the nitro group or the pyrazole ring's pyridine-like nitrogen atom could act as acceptors. In the crystal structure of a solvate of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, the nitro group was observed to interact with solvent water molecules, indicating its potential to act as a hydrogen bond acceptor. bg.ac.rs

Substituents on the pyrazole ring profoundly influence the crystal packing. The introduction of methyl and nitro groups has distinct effects.

Methyl Groups : The two methyl groups (at N1 and C4) add steric bulk, which can prevent the pyrazole rings from packing in a co-planar fashion that might otherwise be favored. This steric hindrance can dictate the formation of specific packing motifs, such as herringbone or layered structures, as the molecules arrange to minimize steric repulsion while maximizing attractive intermolecular forces. The addition of substituents can create multiple possibilities for intermolecular interactions, which may facilitate the formation of different polymorphic or solvatomorphic structures. bg.ac.rs

Spectroscopic and Crystallographic Characterization

Elucidation of Tautomeric Preferences in the Crystalline State

The determination of tautomeric forms in the solid state is crucial for understanding the intrinsic electronic and steric properties of heterocyclic compounds, as well as their intermolecular interactions which dictate their crystal packing. For pyrazole (B372694) derivatives, the position of the tautomeric proton can significantly influence their chemical reactivity and biological activity. In the case of substituted nitropyrazoles, X-ray crystallography provides definitive evidence for the predominant tautomer in the crystalline phase.

In many studied cases of 3(5)-substituted pyrazoles, the tautomeric equilibrium is influenced by the electronic character of the substituent. For instance, with a nitro group at the C3 position, the electron-withdrawing nature of this group would be expected to influence the position of the annular proton. However, in 1,4-dimethyl-3-nitro-1H-pyrazole, both nitrogen atoms of the pyrazole ring are substituted with methyl groups, which precludes the possibility of annular prototropic tautomerism. The structure is locked, and only one tautomeric form, the this compound, exists.

Intermolecular interactions are fundamental in stabilizing the crystal lattice. In the absence of a tautomeric proton capable of forming strong hydrogen bonds, other interactions such as π–π stacking and weaker C–H···O or C–H···N contacts become significant in the crystal packing of N-substituted pyrazoles. For instance, in the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, prominent π–π interactions are observed between translationally related molecules, involving both the five- and six-membered rings. nih.govresearchgate.net

The elucidation of the precise solid-state structure of this compound through single-crystal X-ray diffraction would provide valuable data on its molecular geometry and intermolecular interactions. The expected data from such an analysis would include bond lengths, bond angles, and torsion angles, which would definitively characterize its structure.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative and not based on experimental data for the specific compound)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 9.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 834.6 |

Table 2: Selected Bond Lengths for a Representative Nitropyrazole Derivative (Å) (Based on data for 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole) nih.gov

| Bond | Length (Å) |

|---|---|

| N1-N2 | 1.370(2) |

| N1-C5 | 1.352(3) |

| N2-C3 | 1.346(3) |

| C3-C4 | 1.401(3) |

| C4-C5 | 1.382(3) |

| C3-N3 | - |

| N3-O1 | - |

Table 3: Selected Bond Angles for a Representative Nitropyrazole Derivative (°) (Based on data for 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole) nih.gov

| Angle | Value (°) |

|---|---|

| C5-N1-N2 | 111.9(2) |

| C3-N2-N1 | 105.8(2) |

| N2-C3-C4 | 111.0(2) |

| C5-C4-C3 | 104.3(2) |

| N1-C5-C4 | 107.0(2) |

| C4-C3-N3 | - |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of heterocyclic compounds like pyrazoles. These methods allow for the detailed examination of electronic structure and its influence on the molecule's properties and chemical behavior.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been widely applied to study various pyrazole (B372694) derivatives, providing valuable information on their geometry, electronic properties, and reactivity. nih.gov

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For 1,4-dimethyl-3-nitro-1H-pyrazole, DFT calculations would be used to determine the optimal bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Bond Parameters for Pyrazole Derivatives (Illustrative) Note: This table is illustrative and based on general findings for pyrazole derivatives. Specific values for this compound would require dedicated calculations.

| Parameter | Typical Range (Å or °) | Notes |

|---|---|---|

| Bond Lengths (Å) | ||

| N1-N2 | 1.37 - 1.38 | Typical N-N single bond in a pyrazole ring. nih.gov |

| N2-C3 | 1.33 - 1.35 | |

| C3-C4 | 1.42 - 1.44 | |

| C4-C5 | 1.37 - 1.39 | |

| C5-N1 | 1.35 - 1.37 | |

| C3-N(nitro) | 1.45 - 1.48 | |

| N-O(nitro) | 1.21 - 1.23 | |

| **Bond Angles (°) ** | ||

| C5-N1-N2 | ~112 - 114 | |

| N1-N2-C3 | ~105 - 107 | |

| N2-C3-C4 | ~110 - 112 | |

| C3-C4-C5 | ~104 - 106 | |

| C4-C5-N1 | ~108 - 110 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. wuxibiology.comnih.gov

For this compound, the electron-withdrawing nitro group is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazole. The HOMO is likely to be distributed over the pyrazole ring, while the LUMO is expected to be predominantly localized on the nitro group and the C3-C4 region of the pyrazole ring, making this area susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov In related nitropyrazole compounds, the introduction of a nitro group has been shown to decrease the HOMO-LUMO energy gap, thereby affecting the molecule's reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Nitropyrazole Derivative Note: These values are for illustrative purposes and represent typical ranges observed for similar compounds.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.0 to -7.0 |

| LUMO | -2.5 to -3.5 |

| Energy Gap (ΔE) | 3.0 to 4.0 |

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. The area around the hydrogen atoms of the methyl groups would exhibit a positive potential. The pyrazole ring itself would display a more complex potential distribution, influenced by the interplay of the electron-donating methyl groups and the electron-withdrawing nitro group. Such analysis on related molecules has shown that the nitro and amide groups are often centers for electrophilic attacks. nih.gov

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies (IR and Raman): Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The calculated frequencies for the stretching and bending modes of different functional groups (C-H, C-N, N-N, N=O) in this compound would provide a detailed understanding of its vibrational properties. For instance, studies on similar pyrazole derivatives have successfully correlated calculated vibrational frequencies with experimental data. derpharmachemica.comnih.gov Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. derpharmachemica.com

UV-Vis Transitions: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. The calculations would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π). For nitropyrazoles, the absorption spectra are characterized by π → π transitions. nih.gov The presence of the nitro group and methyl groups on the pyrazole ring will influence the position and intensity of these absorption bands. nih.gov

Table 3: Predicted Spectroscopic Data for a Nitropyrazole Derivative (Illustrative) Note: This table provides an example of the type of data that would be generated from computational studies.

| Spectroscopic Data | Predicted Value |

|---|---|

| Vibrational Frequencies (cm⁻¹) | |

| C-H stretch (methyl) | 2900 - 3000 |

| C-H stretch (ring) | 3050 - 3150 |

| N=O stretch (asymmetric) | 1500 - 1550 |

| N=O stretch (symmetric) | 1300 - 1350 |

| UV-Vis Absorption (nm) | |

| λmax (π → π*) | 250 - 300 |

Theoretical Studies on Reaction Mechanisms and Energy Landscapes

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and calculating activation energies, providing a detailed picture of how a reaction proceeds.

For this compound, theoretical studies could investigate various reactions, such as nucleophilic aromatic substitution or reactions involving the nitro group. For example, the reaction of 1,4-dinitropyrazoles with nucleophiles has been studied, and an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism has been proposed. researchgate.net Computational studies could help to validate this mechanism by calculating the energies of the proposed intermediates and transition states. The electrophilicity of the carbon atoms in the pyrazole ring, influenced by the substituents, plays a crucial role in these reactions. researchgate.net

By understanding the energy landscapes of potential reactions, computational studies can predict the most likely reaction pathways and products, guiding synthetic efforts and providing a deeper understanding of the chemical reactivity of this compound.

Transition State Characterization

Understanding the kinetics and mechanism of nitration and rearrangement requires the characterization of transition states—the high-energy structures that connect reactants, intermediates, and products. DFT calculations are frequently employed to locate and characterize the geometry and energy of these fleeting structures.

For electrophilic nitration reactions, the mechanism often involves a two-step process where a σ-complex (or Wheland intermediate) is formed. researchgate.net Computational analysis of the transition states leading to these intermediates helps to explain the observed regioselectivity. For pyrazole derivatives, the N-alkylation reaction with halomethanes has been studied using DFT, where analysis of transition-state energies confirmed that alkylation preferentially occurs at the N2 nitrogen atom. researchgate.net Similar principles apply to nitration, where the energy barriers for the formation of different regioisomeric σ-complexes determine the final product distribution. researchgate.net The stability of these transition states is influenced by the solvent, with polar aprotic solvents often lowering the activation energy barrier. researchgate.net

Lattice Energy Calculations for Polymorphism and Crystal Stability

The solid-state packing and stability of energetic materials are critical for their performance and safety. Polymorphism, the existence of multiple crystal forms of the same compound, can significantly impact properties like density and sensitivity. Computational methods are used to predict and rationalize the stability of different polymorphs by calculating their lattice energies.

Lattice energy minimization methods, which can combine DFT for intramolecular energies with atom-atom potentials for intermolecular forces, are used to explore the potential crystal structures. rsc.org These calculations reveal that differences in lattice energy between polymorphs are often very small, typically less than 2 kJ mol⁻¹. rsc.org However, even these small differences, combined with vibrational free energy contributions, can be enough to alter the relative stability of polymorphs at different temperatures. rsc.org While specific lattice energy calculations for this compound are not widely reported, studies on other organic molecules show that such computational screening is a vital tool for understanding crystal packing and stability. rsc.orggrafiati.com For related compounds like 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, crystallographic studies reveal how intermolecular interactions, such as π–π stacking, govern the supramolecular assembly in the solid state. researchgate.net

Computational Approaches to Isomerism and Tautomerism

For substituted pyrazoles, isomerism (different placement of substituents) and tautomerism (migration of a proton) are key structural considerations. In the case of this compound, the N1-position is blocked by a methyl group, preventing the common annular prototropic tautomerism seen in N-unsubstituted pyrazoles. purkh.comnih.gov However, positional isomerism, such as the formation of 1,4-dimethyl-5-nitro-1H-pyrazole, is a relevant consideration.

Computational studies, often using methods like MP2 or DFT with basis sets such as 6-311++G**, are used to determine the relative stabilities of different isomers. purkh.comresearchgate.net These calculations consistently show that for pyrazoles, the aromatic tautomers (with a delocalized π-system) are significantly more stable than non-aromatic forms where a carbon atom in the ring is an sp³-hybridized CH₂ group. purkh.com The energy gap between aromatic and non-aromatic tautomers can be as high as 100 kJ/mol. purkh.com

The relative stability of positional isomers is governed by the electronic nature of the substituents. nih.govresearchgate.net DFT calculations have shown that electron-donating groups (like methyl) and electron-withdrawing groups (like nitro) have preferential positions on the pyrazole ring to maximize stability. nih.gov For instance, in 3(5)-substituted pyrazoles, electron-donating groups often favor the C3 position, while strongly electron-withdrawing groups may favor the C5 position, although this can be influenced by other substituents and solvent effects. nih.govresearchgate.net

| Isomer/Tautomer Comparison | Computational Method | Key Finding | Reference |

| Annular Tautomerism in Pyrazoles | MP2/6-311++G | Aromatic tautomers are significantly more stable (>100 kJ/mol) than non-aromatic (CH₂) forms. | purkh.com |

| Substituted Pyrazole Tautomers | DFT (B3LYP)/6-311++G(d,p) | Electron-donating groups (e.g., -NH₂) tend to stabilize the C3-tautomer. | nih.gov |

| Substituted Pyrazole Tautomers | MP2/6-311++G | Strong electron-withdrawing groups (e.g., -COOH) favor the N1-H tautomer with the substituent at C5. | researchgate.net |

Modeling of Substituent Effects on Reactivity and Electronic Properties

The chemical behavior of this compound is dictated by the interplay between the electron-donating methyl groups and the strongly electron-withdrawing nitro group, all attached to the π-rich pyrazole ring. Computational modeling provides quantitative insights into how these substituents modulate the molecule's electronic structure and reactivity.

Studies on substituted carbazoles have shown that a nitro group decreases the aromaticity (as measured by the HOMA index) of the ring to which it is attached. nih.gov This effect is also expected in nitropyrazoles. The location of the substituents is crucial; theoretical studies on substituted pyrazoles confirm that the electronic nature of groups at the C3, C4, and C5 positions significantly alters the stability and reactivity. nih.gov For example, DFT studies can predict the most likely sites for nucleophilic or electrophilic attack by calculating local reactivity descriptors like Fukui functions. researchgate.net Such analyses are critical for predicting the outcomes of further chemical transformations of the title compound.

| Compound/System | Computational Method | Finding on Substituent Effects | Reference |

| Nitro-substituted Carbazoles | DFT | A π-electron-withdrawing nitro group decreases the aromaticity of the substituted ring. | nih.gov |

| Substituted Pyrazoles | DFT (B3LYP)/6-31G** | Electron-donating groups (F, Cl, NO₂, OH, NH₂, CH₃) favor the C3-tautomer, while electron-withdrawing groups (BH₂, CFO, COOH) stabilize the C5-tautomer. | mdpi.com |

| Pyrazole Derivatives | DFT (B3LYP)/6–311+G(d,p) | Local reactivity descriptors (Fukui functions) can predict the site of N-alkylation. | researchgate.net |

| Pyrazole-based Dyes | DFT/TDDFT | The electronic character of substituents (-OCH₃, -F, -CF₃, -NO₂) tunes the molecular/electronic structure and absorption wavelengths. | researchgate.net |

Advanced Synthetic Utility and Chemical Material Development

1,4-Dimethyl-3-nitro-1H-pyrazole as a Versatile Synthetic Intermediate

Nitrated pyrazoles are recognized as crucial intermediates in the synthesis of a variety of more complex molecules, particularly energetic materials. nih.gov The presence of a nitro group on the pyrazole (B372694) core significantly influences the electronic properties of the ring, making it a key component for building energetic compounds due to enhanced heat of formation, density, and oxygen balance. nih.gov Compounds like 1-methyl-3-nitropyrazole (3-MNP) and 1-methyl-4-nitropyrazole (4-MNP), which are structural isomers of the title compound, are frequently used as intermediates for creating other energetic materials. nih.gov

Table 1: Properties of Related Mononitropyrazole Intermediates

| Compound | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Nitropyrazole (3-NP) | 1.57 | 7.02 | 20.08 | 174–175 |

| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 18.81 | 163–165 |

| 1-Methyl-3-nitropyrazole (3-MNP) | 1.47 | 6.62 | 17.11 | 80–83 |

| 1-Methyl-4-nitropyrazole (4-MNP) | 1.40 | 6.42 | 15.52 | 82 |

Data sourced from a review on nitrated-pyrazoles based energetic compounds. nih.gov

The this compound scaffold is a foundational element for constructing more elaborate heterocyclic systems. Nitropyrazoles are key precursors in the synthesis of compounds like 3,4-dinitropyrazole (DNP) and other advanced explosives. nih.gov The synthetic pathway often involves the nitration of a pyrazole followed by further functionalization. For instance, 4-nitropyrazole (4-NP) can be subjected to amination followed by a Mannich reaction to introduce further energetic functional groups, such as the N-trinitroethylamino group, creating more complex energetic materials. nih.gov The synthesis of fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines, has also been reported starting from substituted pyrazole derivatives, leading to compounds with potent biological activities. nih.gov This demonstrates the role of the pyrazole core as a template for building polycyclic structures.

Beyond energetic materials, the nitropyrazole framework is a valuable building block for a diverse range of functionalized organic molecules. nih.gov The nitro group itself can be a versatile functional handle, while the pyrazole ring can be modified at various positions. 4-Nitro-1H-pyrazole, for example, serves as a key intermediate or building block in the synthesis of pharmaceuticals like antifungal and anti-inflammatory drugs, as well as agrochemicals such as herbicides and insecticides. nbinno.com The adaptability of the pyrazole ring allows for its incorporation into polymers and dyes, where the nitro group can impart specific electronic or optical properties. nbinno.com The general utility of nitro compounds as building blocks for pharmaceutically relevant substances is widely recognized, as the nitro group's diverse reactivity and its ease of transformation into other functionalities make it an indispensable tool for chemists. frontiersin.org

Strategic Design of Analogues for Targeted Chemical Research

The development of pyrazole-based compounds for specific applications relies on the strategic design of analogues, which involves fine-tuning the substitution pattern on the pyrazole ring to control the molecule's properties. This includes optimizing synthetic procedures, such as nitration, and understanding the factors that govern reaction selectivity.

The synthesis of nitropyrazoles like this compound is fundamentally dependent on the choice of nitrating agent and reaction conditions. Research in this area focuses on optimizing these conditions for safety, efficiency, and selectivity. Common methods for the nitration of pyrazole to obtain precursors like N-nitropyrazole (which then rearranges to 3-NP or 4-NP) employ nitrating agents such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). nih.gov For the synthesis of methylated derivatives like 1-methyl-3-nitropyrazole (3-MNP), a nitrating system of concentrated nitric acid in trifluoroacetic anhydride has been utilized. nih.gov The development of safer and more efficient methods is an ongoing research goal. For example, the synthesis of 4-NP has been achieved using fuming nitric acid with a solid catalyst like octahedral zeolite, or via a one-pot method using fuming HNO₃/fuming H₂SO₄. nih.gov These represent strategic optimizations to improve yield and process safety for creating valuable nitropyrazole intermediates.

A critical aspect of synthesizing functionalized pyrazoles is controlling the regioselectivity and stereochemistry of the reactions. When asymmetrically substituted pyrazoles react, the position of the new substituent is crucial. For instance, in the aza-Michael addition of 3-substituted pyrazoles to conjugated carbonyl alkynes, N¹-carbonylvinylated pyrazoles are consistently formed as the major products with good regioselectivity, regardless of the electronic properties of the substituent. nih.gov Similarly, highly regioselective one-pot procedures have been developed for synthesizing highly functionalized pyrazole derivatives from the condensation of active methylene (B1212753) reagents, isothiocyanates, and hydrazines. researchgate.netnih.gov These methods have been shown to be highly regio- and chemo-selective, yielding a single N¹-substituted pyrazole derivative. nih.gov The stereochemical outcome can also be controlled; for example, the synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles can be switched by the presence or absence of a silver carbonate (Ag₂CO₃) catalyst. nih.gov This detailed understanding and control over reaction outcomes are paramount for the strategic design of specific pyrazole analogues for targeted research applications.

Conclusion and Future Research Directions

Synthesis of Current Research Findings on 1,4-Dimethyl-3-nitro-1H-pyrazole

General synthetic strategies for the pyrazole (B372694) core often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For this compound, a plausible synthetic precursor would be 1,4-dimethyl-1H-pyrazole. The subsequent nitration of this precursor would likely be the key step. The nitration of pyrazoles is known to be highly dependent on the reaction conditions and the nature of the substituents already present on the ring, which direct the position of the incoming nitro group. Pyrazole itself is readily nitrated at the 4-position globalresearchonline.net.

Research on compounds such as 3-methyl-1,4-dinitro-1H-pyrazole and various aryl-substituted nitropyrazoles indicates that mixtures of nitric and sulfuric acid, or other nitrating agents, are commonly employed researchgate.net. The precise conditions required for the selective nitration of 1,4-dimethyl-1H-pyrazole at the 3-position would need to be determined experimentally.

Identification of Remaining Knowledge Gaps

The primary and most significant knowledge gap is the near-complete absence of published data on this compound. This encompasses a lack of information on:

Validated Synthetic Routes: There are no established and optimized methods for the synthesis of this specific isomer.

Physicochemical Properties: Fundamental data such as melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) are not documented.

Crystal Structure: The solid-state structure, which is crucial for understanding intermolecular interactions, has not been determined.

Reactivity and Stability: Information on its chemical reactivity, stability under various conditions, and potential decomposition pathways is unavailable.

Biological Activity and Potential Applications: There is no research exploring the pharmacological or material science applications of this compound.

Emerging Avenues in Advanced Pyrazole Chemistry

The broader field of pyrazole chemistry is continually advancing, with several emerging trends that could be applied to the study of this compound.

Catalytic and Greener Synthetic Methods: There is a growing emphasis on developing more efficient and environmentally friendly synthetic protocols for pyrazole derivatives. This includes the use of novel catalysts and microwave-assisted synthesis to improve yields and reduce reaction times.

Functionalization and Derivatization: Advanced methods for the selective functionalization of the pyrazole ring are being explored. These techniques could be instrumental in developing synthetic routes to specific isomers like this compound and in creating a library of related derivatives for structure-activity relationship studies.

Computational Chemistry: In silico methods are increasingly used to predict the properties and reactivity of novel compounds. Density functional theory (DFT) calculations could be employed to predict the spectroscopic signatures, electronic properties, and optimal synthetic conditions for this compound, guiding future experimental work.

Prospective for Novel Synthetic Methodologies and Advanced Characterization Techniques

Future research on this compound would necessitate the development of novel synthetic strategies and the application of advanced characterization techniques.

Novel Synthetic Methodologies:

Regioselective Nitration: A key challenge will be the development of a highly regioselective nitration method that favors the 3-position of the 1,4-dimethyl-1H-pyrazole ring. This might involve the use of specific nitrating agents, catalysts, or protecting group strategies to direct the nitration.

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters such as temperature and mixing, potentially leading to higher selectivity and safer handling of energetic nitration reactions.

One-Pot Syntheses: The development of one-pot procedures, where the pyrazole ring is formed and subsequently nitrated in a single synthetic operation, could provide a more efficient route to the target compound.

Advanced Characterization Techniques:

Multinuclear NMR Spectroscopy: Comprehensive 1D and 2D NMR studies (¹H, ¹³C, ¹⁵N) would be essential for the unambiguous structural elucidation of the synthesized compound and to differentiate it from other potential isomers.

Single-Crystal X-ray Diffraction: If crystalline material can be obtained, single-crystal X-ray diffraction would provide definitive proof of the molecular structure and detailed information about its three-dimensional arrangement in the solid state.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be crucial for assessing the thermal stability of this nitro-containing compound, which is particularly important if it were to be considered for applications in energetic materials.

Q & A

Q. Table 1: Synthesis Optimization for this compound

| Method | Yield (%) | Regioselectivity (3-nitro:5-nitro) | Key Condition |

|---|---|---|---|

| VNS with HNO₃/H₂SO₄ | 78 | 9:1 | 0°C, 2h, CH₂Cl₂ |

| Acetyl Nitrate Nitration | 65 | 8:1 | RT, 4h, Ac₂O |

| Microwave-Assisted | 85 | 9.5:0.5 | 50°C, 20min, DMF |

Q. Table 2: Comparative Spectral Data

| Technique | Experimental Value | Computed Value (DFT) | Deviation |

|---|---|---|---|

| H NMR (H-5) | δ 8.7 ppm | δ 8.6 ppm | 0.1 ppm |

| IR (NO₂ asym) | 1532 cm | 1528 cm | 4 cm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.